Cas no 1807210-91-8 (3,5-Bis(trifluoromethyl)-2-fluorobenzamide)

3,5-Bis(trifluoromethyl)-2-fluorobenzamide 化学的及び物理的性質

名前と識別子

-

- 3,5-Bis(trifluoromethyl)-2-fluorobenzamide

-

- インチ: 1S/C9H4F7NO/c10-6-4(7(17)18)1-3(8(11,12)13)2-5(6)9(14,15)16/h1-2H,(H2,17,18)

- InChIKey: DWGCDOLPLXIQSZ-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(N)=O)C=C(C(F)(F)F)C=C1C(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 324

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.1

3,5-Bis(trifluoromethyl)-2-fluorobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002323-1g |

3,5-Bis(trifluoromethyl)-2-fluorobenzamide |

1807210-91-8 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

3,5-Bis(trifluoromethyl)-2-fluorobenzamide 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

3,5-Bis(trifluoromethyl)-2-fluorobenzamideに関する追加情報

Introduction to 3,5-Bis(trifluoromethyl)-2-fluorobenzamide (CAS No. 1807210-91-8) in Modern Chemical Research

3,5-Bis(trifluoromethyl)-2-fluorobenzamide, identified by the CAS number 1807210-91-8, is a fluorinated benzamide derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. Its unique structural features, characterized by the presence of multiple trifluoromethyl and fluorine substituents, make it a compound of interest for developing novel therapeutic agents. This introduction explores the chemical properties, potential applications, and recent advancements in the study of this compound.

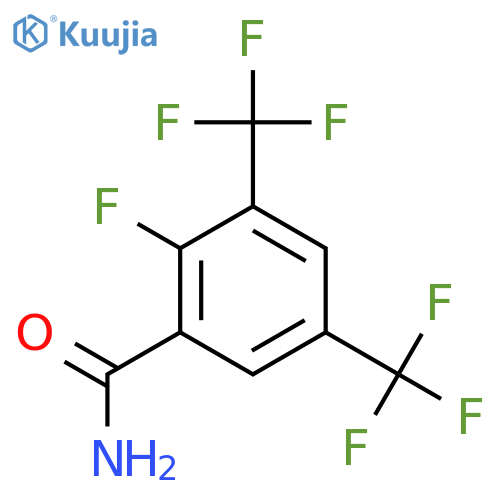

The molecular structure of 3,5-Bis(trifluoromethyl)-2-fluorobenzamide consists of a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and a fluorine atom at the 2 position. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly valued in drug design. The trifluoromethyl group is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets, while the fluorine atom can influence both pharmacokinetic and pharmacodynamic properties.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their promising role in medicinal chemistry. Studies have demonstrated that the introduction of fluorine atoms into organic molecules can lead to improved drug efficacy and reduced toxicity. Specifically, compounds like 3,5-Bis(trifluoromethyl)-2-fluorobenzamide have been explored for their potential as intermediates in the synthesis of bioactive molecules targeting various diseases.

One of the most compelling aspects of 3,5-Bis(trifluoromethyl)-2-fluorobenzamide is its versatility in serving as a building block for more complex pharmacophores. Researchers have leveraged its scaffold to develop molecules with activity against a range of therapeutic targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. The trifluoromethyl groups contribute to favorable interactions with biological macromolecules by increasing hydrophobicity and reducing rotation around single bonds, which can be critical for binding specificity.

Recent studies have highlighted the compound's potential in oncology research. For instance, derivatives of 3,5-Bis(trifluoromethyl)-2-fluorobenzamide have been investigated for their ability to inhibit kinases and other enzymes overexpressed in tumor cells. The electron-withdrawing nature of the trifluoromethyl groups enhances the molecule's ability to interact with hydrogen bond donors and acceptors in protein active sites, improving drug-receptor affinity. Furthermore, computational studies have suggested that fluorinated benzamides may exhibit better blood-brain barrier penetration compared to their non-fluorinated counterparts.

The synthesis of 3,5-Bis(trifluoromethyl)-2-fluorobenzamide presents unique challenges due to the sensitivity of fluorine-containing intermediates. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient introduction of fluorine atoms into aromatic rings, streamlining the synthetic route. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its production.

From a pharmacological perspective, the biological activity of 3,5-Bis(trifluoromethyl)-2-fluorobenzamide has been studied extensively in vitro and in vivo. Preclinical data suggest that this compound exhibits inhibitory effects on certain enzymes implicated in disease pathways. For example, it has shown promise in reducing inflammation by modulating cytokine production and inhibiting pro-inflammatory enzyme activity. The dual presence of trifluoromethyl and fluorine substituents appears to synergistically enhance its biological potency.

The development of new drugs often involves optimizing lead compounds like 3,5-Bis(trifluoromethyl)-2-fluorobenzamide through structure-activity relationship (SAR) studies. By systematically modifying its structure—such as altering the positions or types of substituents—researchers can fine-tune its pharmacological profile. This iterative process is crucial for identifying analogs with improved efficacy and reduced side effects. The flexibility offered by fluorinated benzamides makes them ideal candidates for such explorations.

In conclusion,3,5-Bis(trifluoromethyl)-2-fluorobenzamide (CAS No. 1807210-91-8) represents a significant advancement in medicinal chemistry due to its unique structural attributes and promising biological activities. Its role as a versatile intermediate in drug development underscores its importance in modern pharmaceutical research. As scientific understanding continues to evolve,this compound will likely remain at the forefront of efforts aimed at discovering novel therapeutic agents targeting various human diseases.

1807210-91-8 (3,5-Bis(trifluoromethyl)-2-fluorobenzamide) 関連製品

- 63014-89-1(2-aminoindolizine-1-carbonitrile)

- 2009606-59-9(2,5-dimethyl-3',5',6',7'-tetrahydrospirocyclohexane-1,4'-imidazo4,5-cpyridine)

- 1612223-04-7(methyl 2-(4-bromopyridin-2-yl)propanoate)

- 922096-46-6(2-{1-(3,5-dimethoxyphenyl)methyl-1H-indol-3-yl}-N-(thiophen-2-yl)methylacetamide)

- 2168114-57-4(3-(2-bromo-5-chloro-4-methylphenyl)propanoic acid)

- 1326930-16-8(2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)

- 5147-24-0(7-chloro-5-methyl-1H-Indole-2-carboxylic acid)

- 1284968-26-8(2-(2,5-dimethylthiophen-3-yl)cyclopropan-1-amine)

- 1260951-67-4(2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(3-methylphenyl)methyl]acetamide)

- 1820648-53-0(Benzyl N-(4-chloro-2-fluorophenyl)carbamate)